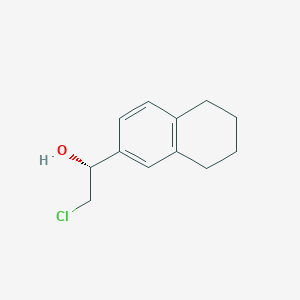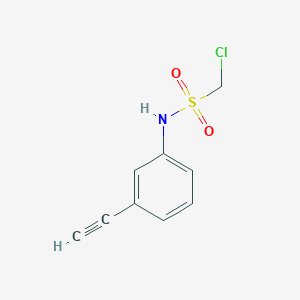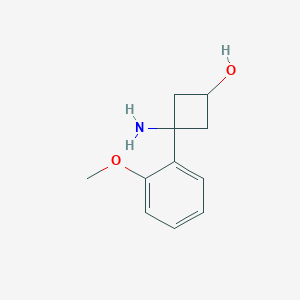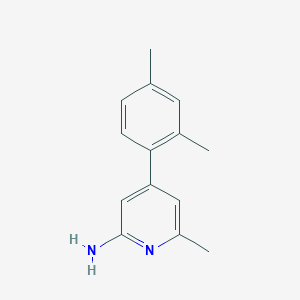
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is a chiral compound with a unique structure that includes a chlorine atom and a tetrahydronaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol typically involves the chlorination of a suitable precursor, such as (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol. The reaction conditions often include the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled temperature and solvent conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction parameters can help in scaling up the production while maintaining the purity and enantiomeric excess of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone.
Reduction: Formation of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol.
Substitution: Formation of (1R)-2-Amino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol or (1R)-2-Thio-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol.
Applications De Recherche Scientifique
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other functional materials.
Mécanisme D'action
The mechanism of action of (1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethanol
- (1R)-2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
- (1R)-2-Iodo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol
Uniqueness
(1R)-2-Chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and iodine analogs. The chlorine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C12H15ClO |
|---|---|
Poids moléculaire |
210.70 g/mol |
Nom IUPAC |
(1R)-2-chloro-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C12H15ClO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,12,14H,1-4,8H2/t12-/m0/s1 |
Clé InChI |
VUPFABAOUOUMBR-LBPRGKRZSA-N |
SMILES isomérique |
C1CCC2=C(C1)C=CC(=C2)[C@H](CCl)O |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Azetidin-1-yl)ethoxy]ethan-1-ol](/img/structure/B13159047.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13159049.png)


![[2,4'-Bipyrimidine]-5-carboxylic acid](/img/structure/B13159070.png)
![3-[[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B13159084.png)
![Methyl 2-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13159085.png)

![N-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine](/img/structure/B13159099.png)

![1-[3-(2-Aminoethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13159105.png)



